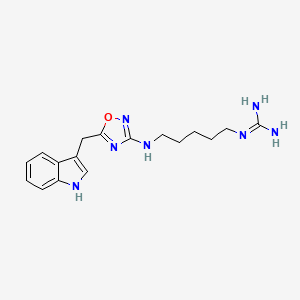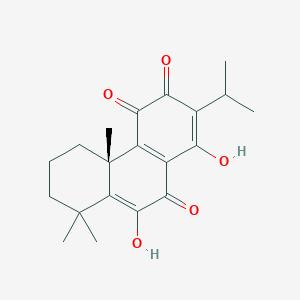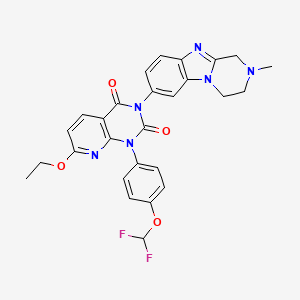![molecular formula C60H86N7O9P B12404625 N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-hexadecoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12404625.png)
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-hexadecoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-hexadecoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide” is a complex organic molecule with potential applications in various scientific fields. This compound features a purine base, a phosphanyl group, and multiple aromatic rings, indicating its potential utility in medicinal chemistry, biochemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including:
Formation of the Purine Base: The purine base can be synthesized through a series of condensation reactions involving formamide and other precursors.
Attachment of the Phosphanyl Group: This step may involve the use of phosphanyl chloride and appropriate base conditions to attach the phosphanyl group to the purine base.
Introduction of Aromatic Rings: The aromatic rings can be introduced through Friedel-Crafts alkylation or acylation reactions.
Final Assembly: The final molecule is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings and the phosphanyl group.
Reduction: Reduction reactions may target the cyano group and the purine base.
Substitution: Substitution reactions can occur at the aromatic rings and the phosphanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its interactions with biological macromolecules such as proteins and nucleic acids
Medicine
In medicine, the compound could be investigated for its potential as a therapeutic agent. Its structure indicates possible activity as an enzyme inhibitor or receptor modulator.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers and coatings, due to its complex aromatic structure.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The phosphanyl group and aromatic rings may play key roles in these interactions.
Comparación Con Compuestos Similares
Similar Compounds
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-hexadecoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide: This compound is unique due to its specific combination of functional groups and stereochemistry.
Other Purine Derivatives: Compounds such as adenosine and guanosine share the purine base but differ in their functional groups and overall structure.
Phosphanyl-Containing Compounds: Compounds with phosphanyl groups, such as triphenylphosphine, have different applications and reactivity profiles.
Uniqueness
The uniqueness of this compound lies in its combination of a purine base, phosphanyl group, and multiple aromatic rings, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C60H86N7O9P |
|---|---|
Peso molecular |
1080.3 g/mol |
Nombre IUPAC |
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-hexadecoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C60H86N7O9P/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-26-39-72-54-53(76-77(74-40-27-38-61)67(44(4)5)45(6)7)51(75-58(54)66-42-62-52-55(66)63-59(65-57(52)69)64-56(68)43(2)3)41-73-60(46-28-24-23-25-29-46,47-30-34-49(70-8)35-31-47)48-32-36-50(71-9)37-33-48/h23-25,28-37,42-45,51,53-54,58H,10-22,26-27,39-41H2,1-9H3,(H2,63,64,65,68,69)/t51-,53+,54?,58-,77?/m1/s1 |
Clave InChI |
UOYPBRBOXKOJLE-GSEYWNCASA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCOC1[C@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)NC(=O)C(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N |
SMILES canónico |
CCCCCCCCCCCCCCCCOC1C(C(OC1N2C=NC3=C2N=C(NC3=O)NC(=O)C(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


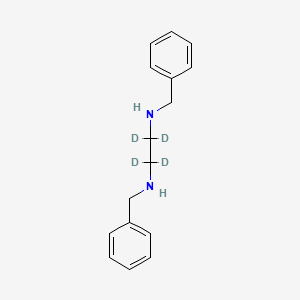

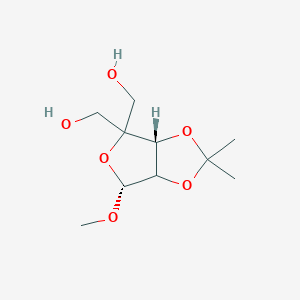

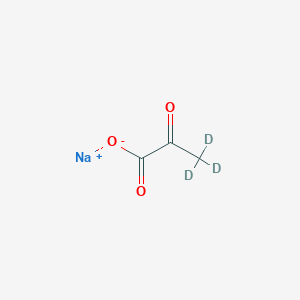
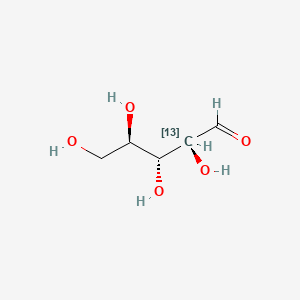

![3-{[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B12404589.png)
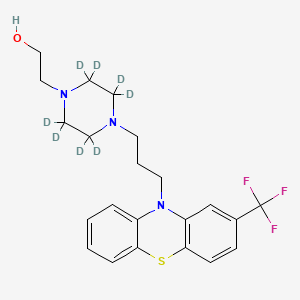
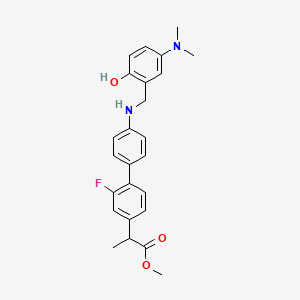
![(E)-3-[3-methoxy-4-[[1-(3-nitrophenyl)triazol-4-yl]methoxy]phenyl]prop-2-enoic acid](/img/structure/B12404601.png)
